molecular formula C8H11NO3 B12894151 (5S)-1,5-diacetylpyrrolidin-2-one

(5S)-1,5-diacetylpyrrolidin-2-one

Cat. No.: B12894151
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-ZETCQYMHSA-N
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Description

(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:

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It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.

Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.

Chemical Reactions Analysis

(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: Substitution reactions at the acetyl groups are possible.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.

Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

Chemistry::

    Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

    Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.

Biology and Medicine::

    Drug Development: Researchers explore its potential as a scaffold for drug design.

    Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.

Industry::

    Fine Chemicals: Used in the production of specialty chemicals.

    Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.

Mechanism of Action

The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.

Comparison with Similar Compounds

While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(5S)-1,5-diacetylpyrrolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

XHYQSLAIRFZQAS-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCC(=O)N1C(=O)C

Canonical SMILES

CC(=O)C1CCC(=O)N1C(=O)C

Origin of Product

United States

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